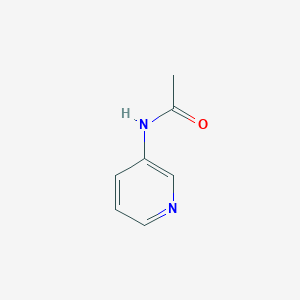

3-Acetamidopyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIBLHBCPSTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207371 | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-45-8 | |

| Record name | Acetamide, N-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5867-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Pyridin-3-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 3 Acetamidopyridine

Reaction Kinetics and Mechanisms of Oxidation

The oxidation of 3-Acetamidopyridine and related aminopyridines has been a subject of detailed kinetic and mechanistic studies, particularly with strong oxidizing agents like peroxomonosulfuric acid.

The oxidation of aminopyridines by peroxomonosulfuric acid (PMSA), often used in the form of its stable potassium salt, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), has been systematically investigated. researchgate.netatamanchemicals.comorganic-chemistry.org Kinetic studies on the closely related 3-aminopyridine (B143674) provide significant insight into the process. The oxidation of 3-aminopyridine by PMSA in an aqueous medium is a second-order reaction, being first order with respect to both the aminopyridine and the peroxomonosulfuric acid at a constant pH. researchgate.netresearchgate.net

Research conducted over a wide pH range (0–13) reveals a distinctive bell-shaped curve for the relationship between pH and the reaction rate, with the maximum rate observed around pH 7.5. researchgate.netresearchgate.net This pH-rate profile is rationalized by considering the different forms of both the substrate (protonated and unprotonated) and the oxidizing agent (HSO₅⁻ and SO₅²⁻) as the reactive species in the medium. researchgate.netresearchgate.net The reactivity of these various species has been estimated to explain the observed kinetics. researchgate.net The synthesis of aminopyridine N-oxides often involves the acylation of the amino group, oxidation of the ring nitrogen with an agent like Caro's acid (peroxomonosulfuric acid), and subsequent deprotection. arkat-usa.org The use of Caro's acid is advantageous as it can be employed in aqueous solutions across a broad pH range. arkat-usa.org The pH plays a crucial role; in acidic solutions, protonation of the heterocyclic nitrogen can hinder the oxidative attack, slowing the reaction. mdpi.com

Below is a table summarizing the effect of pH on the second-order rate constant (k'₂) for the oxidation of 3-aminopyridine by PMSA at 308 K, which informs the likely behavior of this compound under similar conditions.

| pH | k'₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| 3.22 | 0.015 |

| 4.10 | 0.066 |

| 5.50 | 0.32 |

| 6.50 | 1.02 |

| 7.50 | 1.85 |

| 8.50 | 1.05 |

| 9.20 | 0.40 |

Data sourced from kinetic studies on 3-aminopyridine oxidation. researchgate.net

The prevailing mechanism for the oxidation of aminopyridines by peroxomonosulfuric acid involves a nucleophilic attack. researchgate.net In the case of 3-aminopyridine, the amino nitrogen acts as the nucleophile, attacking the electrophilic peroxo oxygen of the PMSA species. researchgate.net This leads to the formation of an intermediate that subsequently yields the final oxidized product.

For this compound, the nucleophilicity of the exocyclic nitrogen is significantly reduced due to the electron-withdrawing nature of the acetyl group. Consequently, the nucleophilic attack is more likely to occur at the pyridine (B92270) ring nitrogen. This pathway leads to the formation of this compound N-oxide, a common transformation for pyridyl compounds. arkat-usa.org The general principle of a nucleophilic attack by a nitrogen center on an oxidizing agent is a fundamental step in many biological and synthetic oxidation reactions. colab.wsnsf.gov For instance, the rate-limiting step for O₂ evolution in some iron-based water oxidation catalysts is proposed to be a water nucleophilic attack on a high-valent FeV=O intermediate. nsf.gov

Peroxomonosulfuric Acid Oxidations of Aminopyridines

Derivatization Reactions Involving the Amide and Pyridine Moieties

The amide and pyridine functionalities in this compound are key sites for derivatization, enabling the synthesis of a wide array of more complex molecules.

Schiff bases, or imines, are typically formed through the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. ekb.egnih.govijarsct.co.in The this compound molecule itself, possessing a secondary amide group, cannot directly form a Schiff base. However, hydrolysis of the acetamido group regenerates the primary amine, 3-aminopyridine, which is a versatile precursor for Schiff base synthesis. researchgate.net

The reaction of 3-aminopyridine with various aldehydes yields a range of biologically active Schiff bases. ajol.inforesearchgate.net These reactions are typically carried out in an appropriate solvent, sometimes with catalytic amounts of acid or base, to facilitate the condensation and removal of water. tandfonline.com

The table below lists examples of Schiff bases synthesized from the parent amine of this compound.

| Amine Precursor | Aldehyde | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 3-Aminopyridine | o-Vanillin | Biologically active Schiff base | ajol.info |

| 3-Aminopyridine | p-Vanillin | Biologically active Schiff base | ajol.info |

| 3-Aminopyridine | 4-Pyridine carboxaldehyde | Schiff base for complexation | researchgate.net |

| 2-Aminopyridine (B139424) | 3,4,5-Trimethoxy benzaldehyde | Schiff base with antibacterial properties | tandfonline.com |

Coupling and annulation reactions are powerful strategies for constructing complex molecular architectures from the this compound scaffold. The acetamido group can serve as a protecting group or a directing group in these transformations.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. While many examples start with halo-aminopyridines, the principles are directly applicable to derivatives of this compound. nih.govresearchgate.net For example, the Suzuki-Miyaura coupling has been used to introduce alkyl or aryl groups onto the pyridine ring. uwindsor.ca Similarly, Pd-catalyzed N-arylation can link 3-aminopyridine derivatives to various aryl halides. acs.org The presence of the amino or acetamido group can pose challenges, such as catalyst inhibition via chelation, but these can be overcome with modern catalyst systems using specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.govresearchgate.net

Heterocycle Annulation: Annulation reactions involve the construction of a new ring fused to the pyridine core. A notable example is the synthesis of pyrazole (B372694) derivatives starting from the diazonium salt of 3-aminopyridine. researchgate.net This salt, when coupled with active methylene (B1212753) compounds like malononitrile, forms a pyridinylhydrazone intermediate which can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield a fused pyrazole system. researchgate.net Another significant class of fused heterocycles, imidazo[1,2-a]pyridines, are often synthesized from 2-aminopyridines through annulation with various partners, including α-haloketones or nitroalkenes. chim.itorganic-chemistry.org Copper-catalyzed annulation reactions have also been developed to fuse indole (B1671886) and benzothiophene (B83047) rings to the aminopyridine framework, creating complex polycyclic heteroaromatic systems. acs.org

Direct functionalization of the pyridine ring via electrophilic substitution is challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophiles. uoanbar.edu.iqntnu.no This deactivation is comparable to that of nitrobenzene. uoanbar.edu.iq However, the acetamido group on the 3-position is an activating group and can facilitate and direct electrophilic attack.

Protection of the amino group as an acetamide (B32628) is a key strategy for achieving selective halogenation of aminopyridines. sci-hub.se The acetyl group moderates the reactivity and prevents side reactions at the nitrogen atom. For 3-aminopyridine, direct bromination leads to the formation of 2,6-dibromo-3-aminopyridine. sci-hub.se Subjecting this compound to similar conditions would be expected to yield the corresponding 2,6-dibromo-3-acetamidopyridine, which can then be hydrolyzed if the free amine is desired.

Alternatively, the acetamido group can be used to direct metallation. Using a similar directing group (N-Boc), lithiation of 3-aminopyridine followed by quenching with an electrophilic halogen source (e.g., iodine or 1,2-dibromoethane) allows for the regioselective introduction of a halogen at the C-4 position. nih.gov This method provides a powerful route to 4-halo-3-aminopyridine derivatives, which are valuable intermediates for further coupling reactions.

The table below summarizes halogenation outcomes for the 3-aminopyridine scaffold.

| Substrate | Reagent/Conditions | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Bromine | 2, 6 | Dibromination | sci-hub.se |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. I₂ | 4 | Mono-iodination | nih.gov |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. 1,2-dibromoethane | 4 | Mono-bromination | nih.gov |

| 2-Aminopyridine (acetylated) | N-chlorosuccinimide | 5 | Monochlorination | sci-hub.se |

Coupling Reactions and Heterocycle Annulation

Acid-Base Equilibria and Protonation Behavior

The acid-base characteristics of this compound are primarily governed by the nitrogen atom of the pyridine ring, which acts as a Brønsted-Lowry base, accepting a proton under acidic conditions. The basicity of the molecule is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant for its conjugate acid. The reported pKa for this compound is 4.36. parchem.com

Protonation occurs preferentially on the pyridine ring nitrogen rather than the nitrogen atom of the acetamido group. This is because the lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its availability to accept a proton. In contrast, the lone pair on the sp²-hybridized nitrogen of the pyridine ring is more available for protonation.

The electronic nature of the substituent at the 3-position of the pyridine ring has a marked influence on the basicity of the ring nitrogen. The acetamido group (-NHCOCH₃) is electron-withdrawing, which decreases the electron density on the pyridine ring and thus lowers its basicity compared to unsubstituted pyridine or 3-aminopyridine. For instance, the pKa of pyridine is approximately 5.2, while 3-aminopyridine, with its electron-donating amino group, is a stronger base with a pKa value around 6.04. reddit.comchemicalbook.com The lower pKa of this compound relative to these compounds clearly illustrates the base-weakening effect of the acetamido substituent.

| Compound | pKa | Reference |

|---|---|---|

| This compound | 4.36 | parchem.com |

| Pyridine | ~5.2 | reddit.com |

| 3-Aminopyridine | ~5.7 - 6.04 | reddit.comchemicalbook.com |

Stability Studies and Decomposition Pathways

The stability of this compound is a critical factor in its handling, storage, and application. The molecule exhibits notable chemical stability, particularly concerning hydrolysis.

Hydrolytic Stability: The amide bond in this compound is significantly resistant to hydrolysis under neutral aqueous conditions. This stability arises from the resonance delocalization between the amide nitrogen's lone pair and the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack. This property contrasts sharply with structurally similar esters, such as 3-acetoxypyridine, which readily undergo hydrolysis to yield 3-hydroxypyridine. However, like most amides, the hydrolysis of this compound can be forced under harsh conditions, such as prolonged heating in strong acidic or basic solutions, which would lead to its decomposition into 3-aminopyridine and acetic acid. smolecule.com

Thermal Decomposition: While specific studies detailing the complete thermal decomposition pathway of this compound are limited, data from related aminopyridine compounds suggest that upon heating to decomposition, it would likely release toxic and irritating fumes. fujifilm.com These decomposition products typically include carbon monoxide, carbon dioxide, and various oxides of nitrogen (NOx). jubilantingrevia.com

Other Decomposition Pathways: The pyridine ring itself can be susceptible to degradation under certain conditions. For example, studies on the related compound 3,4-diaminopyridine (B372788) have shown that it degrades under oxidative stress, such as in the presence of hydrogen peroxide, to form products including 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide. nih.gov This suggests that under strong oxidizing conditions, this compound could potentially undergo similar ring N-oxidation or nitration, representing alternative decomposition pathways beyond simple hydrolysis or thermal fragmentation.

| Condition | Stability/Decomposition Behavior | Potential Products | Reference |

|---|---|---|---|

| Neutral Aqueous Solution | Resistant to hydrolysis | N/A (Stable) | |

| Strong Acid/Base (with heat) | Forced hydrolysis | 3-Aminopyridine, Acetic acid | smolecule.com |

| Thermal Stress | Decomposes | Carbon monoxide, Carbon dioxide, Nitrogen oxides | fujifilm.comjubilantingrevia.com |

| Oxidative Stress | Potential for degradation | N-oxides, Nitro-derivatives (inferred) | nih.gov |

Coordination Chemistry and Metal Complexes of 3 Acetamidopyridine

Ligand Properties and Coordination Modes of 3-Aminopyridine (B143674) (as a precursor)

3-Aminopyridine (3-APy), the precursor to 3-acetamidopyridine, is a heterocyclic aromatic compound featuring an amino group at the meta position of the pyridine (B92270) ring. This structure provides two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. vulcanchem.comscirp.org Consequently, 3-aminopyridine can function as a monodentate or a bidentate ligand. scirp.orgnih.gov

As a monodentate ligand, 3-aminopyridine typically coordinates to metal ions through the more basic pyridyl nitrogen atom. scirp.orgpreprints.orgresearchgate.net However, coordination through the amino nitrogen is also possible, though less common. researchgate.net In some instances, it can act as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers. researchgate.netresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present, and the reaction conditions. researchgate.net

The electronic and steric properties of 3-aminopyridine, including its strong σ-donor and weak π-acceptor abilities, allow it to form stable complexes with a majority of transition metals. preprints.org The presence of the amino group also allows for the formation of intra- and intermolecular hydrogen bonds, which can play a significant role in the supramolecular assembly of its complexes. scirp.orgsmolecule.com

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its precursor, 3-aminopyridine, has been extensively explored, yielding a variety of coordination compounds with interesting structural features.

Synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) Complexes

A range of transition metal complexes involving Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with aminopyridine-based ligands. cyberleninka.ruscirp.orgprimescholars.com For instance, the reaction of divalent metal salts like MnCl₂·4H₂O, CoCl₂·6H₂O, and CuCl₂·2H₂O with aminopyrimidine derivatives and Schiff bases results in the formation of stable, mixed-ligand complexes. mdpi.com Spectroscopic and analytical data often suggest a distorted octahedral geometry for these complexes. mdpi.comresearchgate.net

In a specific example, complexes of the type [M(Ap₂biac)₂X₂], where M is Co(II), Ni(II), or Cu(II), Ap₂biac is a ligand derived from 3-aminopyridine and biacetyl, and X is Cl, Br, NO₃, or NCS, have been prepared. researchgate.net Infrared spectral studies of these complexes indicated that the ligand coordinates through the azomethine nitrogen atoms, while the pyridine nitrogen does not participate in coordination. researchgate.net Similarly, mixed-ligand complexes of Ni(II) and Zn(II) with diphenylacetic acid and 3-aminopyridine have been synthesized and characterized. primescholars.com

The synthesis of Co(II) and Ni(II) complexes with 3-aminopyridine and pseudohalides like isothiocyanate (NCS⁻) and azide (B81097) (N₃⁻) has also been reported. researchgate.net For example, complexes such as [Co(3-ampy)₄(NCS)₂], [Co(3-ampy)₂(NCS)₂], and mer-[Co(3-ampy)₃(N₃)₃] have been synthesized and their structures determined by single-crystal X-ray diffraction. researchgate.net These studies revealed that the 3-aminopyridine ligands are terminally coordinated to the metal center. researchgate.net

| Complex | Metal Ion | Other Ligands | Geometry | Reference |

| [M(Ap₂biac)₂X₂] | Co(II), Ni(II), Cu(II) | Biacetyl-derived ligand, Cl⁻, Br⁻, NO₃⁻, NCS⁻ | Distorted Octahedral | researchgate.net |

| [Co(3-ampy)₄(NCS)₂] | Co(II) | Isothiocyanate | Octahedral | researchgate.net |

| [Ni(3-ampy)₄Cl₂] | Ni(II) | Chloride | Octahedral | researchgate.net |

| [Zn(NCS)₂(3-ampy)₂] | Zn(II) | Thiocyanate | Tetrahedral | scirp.org |

| [Mn(3-ampy)₄(N₃)₂] | Mn(II) | Azide | Distorted Octahedral | researchgate.net |

Hofmann-Td-Type Complexes of 3-Aminopyridine

Hofmann-type clathrates are coordination polymers with a host structure that can encapsulate guest molecules. nih.gov A specific subclass, the Hofmann-Td-type complexes, has been synthesized using 3-aminopyridine as a ligand.

Two new Hofmann-Td-type complexes, [Cd(3AP)₂Zn(μ₄-CN)₄]n and [Cd(3AP)₂Cd(μ₄-CN)₄]n, were synthesized and characterized using vibrational spectroscopy, elemental analysis, thermal analysis, and single-crystal X-ray diffraction. nih.govnih.gov In these structures, the 3-aminopyridine molecules coordinate to the cadmium atoms through the pyridine nitrogen, acting as monodentate ligands. nih.gov The metal centers are bridged by cyanide ligands, forming a three-dimensional coordination polymer. tubitak.gov.tr

The structural analysis of these complexes reveals a distorted octahedral geometry around the Cd(II) ions, which are coordinated to four nitrogen atoms from the cyanide ligands and two nitrogen atoms from the 3-aminopyridine ligands in a trans configuration. nih.govtubitak.gov.tr The other metal ion, either Zn(II) or another Cd(II), exhibits a tetrahedral coordination geometry, being surrounded by four carbon atoms from the cyanide ligands. tubitak.gov.tr

| Complex Formula | Host Metal | Guest Metal | Key Structural Feature | Reference |

| [Cd(3AP)₂Zn(μ₄-CN)₄]n | Cd(II) | Zn(II) | 3D coordination polymer with cyanide bridges | nih.govnih.gov |

| [Cd(3AP)₂Cd(μ₄-CN)₄]n | Cd(II) | Cd(II) | 3D coordination polymer with cyanide bridges | nih.govnih.gov |

Formation Constants and Thermodynamic Parameters of Lanthanide(III) Complexes

The complexation behavior of lanthanide(III) ions with aminopyridines has been investigated to determine their stability and thermodynamic properties in solution. Potentiometric titration is a common method used to determine the formation constants of these complexes. researchgate.netorientjchem.orgresearchgate.net

Studies on the binary complexes of Sm(III), Eu(III), Gd(III), and Tb(III) with 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) have been conducted using the Irving-Rossotti titration technique. researchgate.netorientjchem.org The results indicate that the formation of these complexes is favorable at ordinary temperatures, as evidenced by negative values for the Gibbs free energy (ΔG) and enthalpy (ΔH) changes, and positive values for the entropy (ΔS) change. researchgate.netorientjchem.org

The stability of the lanthanide(III) complexes with aminopyridines generally follows the order: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine. researchgate.net This order is influenced by the basicity of the ligand. For the metal ions, the stability increases with decreasing ionic radius, following the order Sm(III) < Eu(III) < Gd(III) < Tb(III). researchgate.netorientjchem.org

Thermodynamic parameters provide further insight into the complexation process. The negative enthalpy values suggest that the interactions are exothermic, while the positive entropy values indicate an increase in disorder upon complex formation, likely due to the release of solvent molecules from the coordination sphere of the metal ion.

| Lanthanide Ion | Ligand | logβ₁ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Sm(III) | 3-Aminopyridine | Varies with temp. | Negative | Negative | Positive | researchgate.netorientjchem.org |

| Eu(III) | 3-Aminopyridine | Varies with temp. | Negative | Negative | Positive | researchgate.netorientjchem.org |

| Gd(III) | 3-Aminopyridine | Varies with temp. | Negative | Negative | Positive | researchgate.netorientjchem.org |

| Tb(III) | 3-Aminopyridine | Varies with temp. | Negative | Negative | Positive | researchgate.netorientjchem.org |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from aminopyridines and their derivatives have shown promise in various catalytic applications. preprints.orgresearchgate.netvot.plekb.eg The versatility of these ligands allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity and selectivity. vot.pl

While specific catalytic applications of this compound complexes are an emerging area of research, the broader class of aminopyridine-based complexes has demonstrated catalytic potential. For example, early transition metal complexes containing aminopyridinato ligands have been investigated for olefin polymerization. vot.pl Additionally, noble metal complexes with pyridone ligands have been utilized in dehydrogenation reactions. rsc.org

The catalytic activity of a Ni(II) complex with 4-aminopyridine has been tested for the removal of organic dyes from wastewater, showing nearly complete removal of the dye after a certain period. ekb.eg This suggests that similar complexes with this compound could also be effective in environmental remediation applications. The development of well-defined metal complexes with this compound as a ligand is a promising avenue for the design of new and efficient catalysts for a range of chemical transformations.

Advanced Spectroscopic and Analytical Characterization of 3 Acetamidopyridine Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural characteristics of 3-Acetamidopyridine by probing its molecular vibrations.

FTIR Spectroscopy:

FTIR spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its functional groups. Studies on related aminopyridine compounds show that the interaction between the template molecule and functional monomers can be monitored through shifts in these bands. nih.gov For instance, the N-H stretching and bending vibrations are sensitive to hydrogen bonding and coordination with metal centers. tubitak.gov.tr In metal complexes involving aminopyridines, new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) bonds. scirp.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. It is particularly useful for studying the vibrational modes of symmetric, non-polar bonds. tanta.edu.eg Analysis of pyridine (B92270) and its derivatives has shown that complexation, such as the formation of a dative bond, can cause significant shifts in the Raman bands, particularly those associated with the pyridine ring breathing modes. acs.org For example, the ring breathing mode (ν1) is a known indicator of interactions within azabenzenes. acs.org Resonance Raman spectroscopy has also been employed to identify specific metal-ligand vibrational modes in complex systems. acs.org

Key vibrational modes for this compound and related compounds are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3200-3500 | Sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of the pyridine ring. |

| C=O Stretch (Amide I) | 1630-1680 | A strong, characteristic band for the acetyl group. |

| N-H Bend (Amide II) | 1510-1570 | Coupled with C-N stretching. |

| C=C, C=N Ring Stretch | 1400-1600 | Vibrations within the pyridine ring. |

| C-N Stretch | 1200-1350 | Stretching of the bond between the pyridine ring and the amide nitrogen. |

| M-N Stretch | 400-600 | Appears in metal complexes of aminopyridines. scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the pyridine ring and the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 3-substituted pyridine ring. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the protons of the pyridine ring typically appear in the aromatic region between 7.0 and 8.5 ppm, while the methyl protons of the acetyl group appear as a singlet further upfield. The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbon atoms of the pyridine ring appear in the downfield region, typically between 120 and 150 ppm. researchgate.netjimcontent.com The carbonyl carbon of the acetyl group is also found in the downfield region, while the methyl carbon appears significantly upfield. researchgate.net The assignment of these signals can be confirmed using techniques like Heteronuclear Single Quantum Coherence (HSQC). lookchem.com

A representative table of expected NMR chemical shifts for this compound is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Pyridine H-2 | ~8.5 | ~145 | |

| Pyridine H-4 | ~7.3 | ~123 | |

| Pyridine H-5 | ~7.4 | ~130 | |

| Pyridine H-6 | ~8.2 | ~148 | |

| Acetyl CH₃ | ~2.2 | ~24 | |

| Acetyl C=O | - | ~169 | No attached proton. |

| Amide NH | Variable | - | Chemical shift is solvent and concentration dependent. |

Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the molecular weight and elemental composition of this compound. mdpi.com This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the compound's chemical formula. bohrium.com Electrospray ionization (ESI) is a common ionization method used for this type of analysis. bohrium.comnih.gov The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. bspublications.net The resulting spectrum is characteristic of the molecule's electronic structure, particularly the π-electron system of the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms. bspublications.net

The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen) to a π* antibonding orbital, are typically less intense. The solvent can influence the position and intensity of these absorption bands. mlsu.ac.in

| Transition | Typical Wavelength Range (nm) | Notes |

| π → π | 200-300 | High intensity, associated with the aromatic system. |

| n → π | >300 | Lower intensity, involves non-bonding electrons on N and O. |

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of this compound, providing information on its crystal lattice and molecular packing.

Powder X-ray Diffraction (PXRD):

PXRD is used to analyze the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase, allowing for identification and assessment of purity.

Single Crystal X-ray Diffraction (SC-XRD):

SC-XRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within the crystal lattice. tubitak.gov.trnih.gov This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. tubitak.gov.tr Studies on related aminopyridine complexes have utilized SC-XRD to elucidate their coordination geometries and crystal packing. scirp.orgnih.gov For example, in metal complexes, SC-XRD can confirm the coordination of the pyridine nitrogen to the metal center. scirp.org

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound. mt.comlabmanager.com

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to determine thermal transitions such as melting point, crystallization temperature, and glass transitions. americanpharmaceuticalreview.com For this compound, DSC can provide a precise melting point and information about its crystalline purity and polymorphism. labmanager.com

Thermogravimetric Analysis (TGA):

Computational Chemistry and Theoretical Studies on 3 Acetamidopyridine

Quantum Mechanical Calculations (DFT, ab-initio, semi-empirical)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), ab-initio, and semi-empirical approaches are employed to predict molecular structures, energies, and other electronic parameters. scirp.orgniscpr.res.in DFT, particularly with hybrid functionals like B3LYP, has become a standard and reliable method for studying organic molecules, balancing computational cost with accuracy. tandfonline.comderpharmachemica.com

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. faccts.debu.edu For 3-Acetamidopyridine, the optimized geometry reveals a planar pyridine (B92270) ring connected to a trans-configured acetamido group.

While specific computational studies detailing the optimized geometry of isolated this compound are not prevalent in the reviewed literature, its crystal structure has been determined experimentally. nih.govacs.org Analysis of the crystal structure shows that the amide group is nearly coplanar with the pyridine ring, a conformation that facilitates electronic conjugation. The primary intermolecular interaction observed in the solid state is the N−H···O hydrogen bond between the amide groups of adjacent molecules, forming infinite chains. acs.orgfigshare.com

Theoretical geometry optimization using methods like DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) would typically be performed to calculate bond lengths and angles in the gaseous phase for comparison with experimental X-ray diffraction data. derpharmachemica.com Such a comparison helps in understanding the effects of the crystal packing forces on the molecular geometry.

Quantum chemical parameters derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing a molecule's chemical reactivity and kinetic stability. scirp.orgijret.org

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. ijret.org

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: µ = (EHOMO + ELUMO) / 2. scirp.org

Chemical Hardness (η) : Chemical hardness signifies the resistance of a molecule to change its electron configuration. It is calculated as half the energy of the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.orgbuketov.edu.kz

Electrophilicity Index (ω) : This global reactivity index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = µ² / (2η). scirp.org

While DFT studies on related aminopyridine derivatives have successfully calculated these parameters to understand their reactivity and biological activity, published research containing these specific calculated values for this compound was not identified. scirp.orgscirp.org

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. |

Geometry Optimization and Molecular Structures

Vibrational Frequency Analysis and Spectral Assignments

Theoretical vibrational analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the harmonic vibrational frequencies using methods like DFT, each normal mode of vibration can be assigned to specific motions of the atoms, such as stretching, bending, or torsion. niscpr.res.in A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. derpharmachemica.comnih.gov

For this compound, a theoretical vibrational analysis would identify characteristic frequencies for its functional groups:

Pyridine Ring Modes : Vibrations associated with C-H, C-C, and C-N stretching and bending within the aromatic ring.

Acetamido Group Modes : These include the prominent Amide I (mainly C=O stretching), Amide II (a mix of N-H in-plane bending and C-N stretching), and Amide III bands, as well as the N-H stretching vibration.

Although experimental spectra for this compound are available, a comprehensive theoretical study featuring calculated frequencies and detailed PED assignments for the isolated molecule was not located in the reviewed scientific literature. Such studies are common for related molecules like aminopyridines, where calculated frequencies are scaled to improve agreement with experimental data. niscpr.res.inderpharmachemica.com

Intermolecular Interactions and Supramolecular Assemblies

Theoretical studies are instrumental in exploring the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures known as supramolecular assemblies. In the solid state, this compound forms a robust supramolecular network primarily through hydrogen bonding. acs.org

Pi-stacking (π–π) interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in the stabilization of various chemical and biological structures. acs.org Theoretical studies on related pyridine systems, such as 3-aminopyridine (B143674), have shown that π–π stacking interactions contribute significantly to the stability of their supramolecular structures. rsc.orgresearchgate.netrsc.org These interactions are typically characterized by parallel or parallel-displaced arrangements of the pyridine rings.

However, a specific theoretical investigation focused on quantifying the π–π stacking interactions for this compound was not identified in the surveyed literature. Such a study would typically involve high-level quantum chemical calculations on a dimer of the molecule to determine the interaction energy and optimal geometry of the stacked arrangement.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide detailed information on the conformational dynamics, solvent effects, and thermodynamic properties of a system. While MD simulations have been applied to study various aminopyridine derivatives to understand their behavior in complex environments like biological systems, specific MD simulation studies focusing on this compound were not found in the reviewed literature. rsc.org

Biological Activities and Pharmacological Relevance of 3 Acetamidopyridine Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 3-acetamidopyridine and its parent compound, 3-aminopyridine (B143674), have demonstrated considerable efficacy against a range of microbial pathogens. The pyridine (B92270) ring is a common feature in many bioactive molecules, and its incorporation into novel chemical structures is a key strategy in the search for new antimicrobial drugs. smolecule.comnih.gov

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

For instance, dodecanoic acid derivatives of aminopyridines have demonstrated good antibacterial activity against these three bacterial species. nih.gov Similarly, certain proton transfer salts derived from 2-aminopyridine (B139424) derivatives showed notable activity against B. subtilis and S. aureus. dergipark.org.tr In one study, compound 5, a proton salt, was found to be highly effective against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 7.80 µg/mL. dergipark.org.tr Another study on newly synthesized imidazopyridine derivatives, derived from 2,3-diaminopyridine, also reported pronounced antimicrobial effects against S. aureus and E. coli. researchgate.net

Furthermore, research on 1-adamantylthio derivatives of 3-substituted pyridines revealed antimicrobial properties. excli.de Metal complexes have also been explored; transition metal complexes of 3-aminopyridine showed higher activity against S. aureus than E. coli. scirp.org

| Derivative Class | Bacterial Strain | Activity/MIC (μg/mL) | Source |

|---|---|---|---|

| Proton Transfer Salt (Compound 5) | B. subtilis | 7.80 | dergipark.org.tr |

| Proton Transfer Salt (Compound 16) | E. coli | 7.80 | dergipark.org.tr |

| Pyridin-2-yl-carbamodithioates (Compound 4a, 4c) | E. coli | 15.62 | fabad.org.tr |

| Dodecanoic Acid Derivatives | S. aureus, B. subtilis, E. coli | Good activity | nih.gov |

| Imidazopyridine Derivatives | S. aureus, E. coli | Pronounced effects | researchgate.net |

In addition to their antibacterial effects, this compound derivatives have been investigated for their potential to combat fungal infections. smolecule.com Dodecanoic acid derivatives of aminopyridine have shown activity against Candida albicans. nih.gov Research on 2-amino-3-cyanopyridine (B104079) derivatives also indicated promising antifungal properties. unpatti.ac.id

A study on chitosan (B1678972) derivatives synthesized with 3-aminopyridine (TQCSP1) demonstrated significantly enhanced antifungal activity compared to unmodified chitosan. nih.gov This derivative was particularly effective against Phytophthora capsici, with an inhibition index of 91.94% at a concentration of 0.8 mg/mL. nih.gov The findings suggest that increasing the positive charge on the molecule can improve its antifungal capabilities. nih.gov Proton transfer salts have also been tested against C. albicans, with several compounds showing efficacy comparable or superior to the standard drug Fluconazole. dergipark.org.trdergipark.org.tr

Studies on Bacterial Strains (e.g., S. aureus, B. subtilis, E. coli)

Cytotoxic and Anticancer Activities

The pyridine scaffold is integral to many anticancer agents, and derivatives of this compound have emerged as a promising area of research for developing new cancer therapies. scirp.orgturkjps.org

A significant body of research has focused on the cytotoxic effects of 3-aminopyridine derivatives against a panel of human cancer cell lines. One of the most studied derivatives is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has been evaluated in clinical trials. nih.govresearchgate.net

Studies have demonstrated the efficacy of various derivatives against human colon cancer (HT-29), breast adenocarcinoma (MCF-7), murine melanoma (B16F10), and non-small cell lung cancer (A-549) cell lines. scirp.orgresearchgate.netsci-hub.se For example, novel 3-aminoimidazole[1,2-a]pyridine derivatives were tested against MCF-7, HT-29, and B16F10 cells, with some compounds showing significant and selective inhibition. researchgate.net Compound 16 from this series showed strong activity against HT-29 (IC₅₀ = 12.98 µM) and B16F10 (IC₅₀ = 27.54 µM), while compound 18 was most effective against MCF-7 (IC₅₀ = 9.60 µM). researchgate.net Transition metal complexes of 3-aminopyridine have also been tested, with some showing cytotoxic activity against the A-549 cell line. scirp.org

| Derivative Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 3-Aminoimidazole[1,2-a]pyridine (Compound 18) | MCF-7 | 9.60 | researchgate.net |

| 3-Aminoimidazole[1,2-a]pyridine (Compound 16) | HT-29 | 12.98 | researchgate.net |

| 3-Aminoimidazole[1,2-a]pyridine (Compound 16) | B16F10 | 27.54 | researchgate.net |

| Podophyllotoxin-1,2,3-triazole hybrid (Compound 7a) | A-549 | >3.06 | sci-hub.se |

| Podophyllotoxin-1,2,3-triazole hybrid (Compound 7a) | MCF-7 | 3.06-6.61 | sci-hub.se |

| Podophyllotoxin-1,2,3-triazole hybrid (Compound 7a) | HT-29 | 3.06-6.61 | sci-hub.se |

| Pyridine derivative of dacarbazine | Hepatocytes | 33 | brieflands.com |

The anticancer effects of 3-aminopyridine derivatives are often mediated by their ability to induce programmed cell death, or apoptosis. nih.gov A key mechanism for derivatives like Triapine involves the chelation of metal ions, which leads to the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govmdpi.com The iron-Triapine complex is redox-active and can generate reactive oxygen species (ROS), which deplete intracellular antioxidants like glutathione (B108866) and cause DNA strand breaks. nih.govbrieflands.com This prolonged DNA replication stress can lead to the collapse of DNA replication forks, triggering DNA double-strand breaks and subsequent cell death. nih.gov An increased heme signal observed in studies suggests a potential release of cytochrome c from the mitochondria, a key event in the apoptotic pathway. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. Research has shown that specific structural modifications can dramatically influence cytotoxicity. nih.govmdpi.com

For thiosemicarbazone derivatives of 3-aminopyridine, such as Triapine, modifications at the terminal amino group are particularly impactful. researchgate.netnih.gov It has been consistently shown that di-substitution, especially dimethylation, of the terminal NH₂ group results in a significant increase in anticancer activity. researchgate.netnih.gov For instance, the dimethylated derivative Dp44mT is approximately 100-fold more potent than Triapine. nih.gov In contrast, terminally unsubstituted derivatives often show much lower cytotoxic activity. researchgate.net

For other pyridine derivatives, the type and position of substituents on the pyridine or associated rings also play a critical role. nih.gov The addition of electron-withdrawing groups or specific heterocyclic rings can enhance or decrease activity, providing a roadmap for the rational design of more potent anticancer agents. nih.govsapub.org For example, in a series of arylpiperazine derivatives, a methyl group at the ortho position of a phenyl ring led to better activity against LNCaP prostate cancer cells compared to a para-substituted group. mdpi.com

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

Neuropharmacological Investigations

The neuropharmacological potential of this compound derivatives is an active area of research, leveraging the known effects of aminopyridines on the central nervous system. smolecule.com

Aminopyridines are recognized for their primary mechanism of blocking voltage-gated potassium channels. rsc.orgnih.gov This action prolongs the action potential, enhances neurotransmitter release, and is a foundational principle for their therapeutic use in neurological conditions. Derivatives of this class are being developed to achieve more selective and potent modulation of specific potassium channel subtypes.

One such derivative, (5R)-5-ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione (AUT1), has been identified as a novel modulator of Kv3.1 and Kv3.2 potassium channels. nih.gov These channels are crucial for the fast-spiking behavior of certain neurons, particularly parvalbumin-positive interneurons, which are vital for the synchronization of cortical circuits. nih.gov Studies on human recombinant and rodent native neurons revealed that AUT1 enhances the currents mediated by human Kv3.1b and Kv3.2a channels and induces a leftward shift in the voltage dependence of their activation. nih.gov In mouse brain slices, AUT1 was able to rescue the fast-spiking phenotype of interneurons after their firing capacity had been impaired. nih.gov

| Derivative | Target Channel(s) | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| AUT1 | Kv3.1 and Kv3.2 | Increased whole-cell currents; Leftward shift in voltage dependence of activation. | Rescues fast-spiking phenotype in impaired neurons; potential therapeutic for disorders like schizophrenia. | nih.gov |

Derivatives of 3-aminopyridine are being actively investigated for their neuroprotective capabilities. ontosight.ai The core compound, this compound, serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. smolecule.com

A prominent derivative, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine or PAN-811), has demonstrated significant neuroprotective properties. wikipedia.orgnih.gov Originally developed as an anticancer agent, PAN-811 has been shown to be a potent neuroprotectant in vitro, completely blocking ischemic neurotoxicity at a concentration of 0.5 μM and hypoxic toxicity at 1.2 μM. nih.gov Its mechanism of action involves neutralizing two key mediators of excitatory neurotoxicity: excessive intracellular calcium and free radicals. nih.gov Furthermore, it can provide full protection to primary cortical neurons even when administered up to six hours after an ischemic event. nih.gov In a rat model of transient ischemia, a single dose of PAN-811 significantly reduced infarct volume. nih.gov

| Derivative | Condition | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| PAN-811 (Triapine) | Ischemic and Hypoxic Neurotoxicity | Blocks neurotoxicity at sub-micromolar concentrations; Reduces infarct volume in vivo. | Neutralizes intracellular calcium and free radicals. | nih.gov |

Potassium Channel Modulatory Effects

Anti-inflammatory and Antioxidant Properties

Pyridine derivatives are widely recognized for possessing a range of biological activities, including anti-inflammatory and antioxidant effects. mdpi.comnih.gov Compounds related to this compound, such as 2-acetamidopyridine, have been shown to have anti-inflammatory properties. ontosight.ai Similarly, certain derivatives of 3-aminopyridine have been evaluated for their anti-inflammatory activity. thegoodscentscompany.comresearchgate.net

The antioxidant potential of this chemical class has been demonstrated in several studies.

New 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, synthesized from 3-aminopyridine, were assessed for their antioxidant properties through various assays, including their scavenging effect on DPPH radicals and inhibition of lipid peroxidation. nih.gov

Another study investigated synthetic diarylamines, including a 3-aminopyridine derivative named ethyl 3-(3-aminopyridine)benzo(b)thiophene-2-carboxylate. nih.gov This compound demonstrated effective protection against mitochondrial lipid peroxidation, highlighting its potential as a radical scavenger. nih.gov

Indolizine derivatives synthesized from 4-aminopyridine (B3432731) also showed significant antioxidant activity across multiple testing methods, including DPPH radical scavenging and nitric oxide scavenging. japsonline.com

| Derivative Class | Activity Tested | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes | Antioxidant | DPPH radical scavenging, inhibition of hemolysis, lipid peroxidation assay. | Demonstrated antioxidant properties with structure-activity relationships identified. | nih.gov |

| ethyl 3-(3-aminopyridine)benzo(b)thiophene-2-carboxylate | Antioxidant | Mitochondrial lipid peroxidation assay. | Provided effective protection of mitochondrial membranes from oxidative damage. | nih.gov |

| 7-amino-3-benzoylindolizine-1,2-dicarboxylates | Antioxidant | DPPH, Nitric Oxide scavenging, Reducing power, Lipid peroxidation inhibition. | All tested compounds showed significant antioxidant properties. | japsonline.com |

Antiviral and Antiparasitic Applications

The aminopyridine scaffold is a promising framework for the development of novel antimicrobial agents. mdpi.comresearchgate.net Derivatives have shown potential against a variety of viral and parasitic pathogens. wikipedia.orgnih.gov

Antiviral Activity: Pyridine derivatives have been investigated for activity against a wide range of viruses, including HIV, hepatitis, and respiratory syncytial virus. nih.gov The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase and polymerase. nih.gov

Imidazo[1,2-a]pyridines , which are synthesized from aminopyridines, have demonstrated activity against varicella-zoster virus. colab.wsmdpi.com

The derivative Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has also been reported to possess antiviral activity. wikipedia.org

Studies on novel pyrimidine (B1678525) derivatives have shown that incorporating a 2-aminopyridine moiety can lead to potent antiviral activity against Herpes Simplex Virus type-1 (HSV-1).

Antiparasitic Activity: Aminopyridine compounds are being actively developed as drug candidates against several protozoan-caused neglected tropical diseases. nih.gov

Research has highlighted the potential of aminopyridine derivatives against the parasites responsible for Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania spp). nih.gov

Specifically, derivatives of 4-aminopyridine have demonstrated potent in vitro activity against T. cruzi, the causative agent of Chagas disease. nih.gov

| Application | Derivative Class / Compound | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|---|

| Antiviral | Imidazo[1,2-a]pyridines | Varicella-zoster virus | Inhibitory activity against both TK+ and TK- strains. | colab.ws |

| Antiviral | Triapine | Various viruses | Reported antiviral properties. | wikipedia.org |

| Antiparasitic | Aminopyridine derivatives | Trypanosoma cruzi, Trypanosoma brucei, Leishmania spp. | Identified as promising scaffolds for anti-protozoal drugs. | nih.gov |

| Antiparasitic | 4-Aminopyridine derivatives | Trypanosoma cruzi | Potent in vitro antichagasic activity. | nih.gov |

Role in Metabolic Pathways and Biochemical Interactions

The pyridine ring is a common feature in many biologically active molecules and pharmaceuticals, largely due to its ability to interact with enzymes and receptors. rsc.org Derivatives of this compound can serve as intermediates or as active molecules that engage with biochemical pathways. For instance, the related compound 3-aminopyridine can be used to create analogs like 3-aminopyridine adenine (B156593) dinucleotide, which is known to interact with dehydrogenase enzymes. thegoodscentscompany.comontosight.ai

A key area of pharmacological relevance for this compound derivatives is their interaction with specific enzymes. The ability to chelate metal ions is a feature of some derivatives that allows them to potently inhibit metalloenzymes. smolecule.com

A primary example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which is a powerful inhibitor of ribonucleotide reductase (RR). nih.govcaymanchem.com This enzyme is critical for the de novo synthesis of DNA and is a major target in cancer therapy. caymanchem.com

Mechanism of Action: Triapine functions by chelating the iron required by the R2 subunit of the enzyme. nih.govnih.gov This action quenches a vital tyrosyl free radical at the enzyme's active site, which is necessary for its catalytic activity. nih.govcaymanchem.com The resulting iron complex is redox-active and can generate reactive oxygen species. caymanchem.com

Additional Interactions: Beyond its direct effect on RR, Triapine has also been shown to inhibit the uptake of iron from transferrin and induce the expression of the transferrin receptor. nih.gov

| Derivative | Target Enzyme | Mechanism of Interaction | Biochemical Consequence | Reference |

|---|---|---|---|---|

| Triapine | Ribonucleotide Reductase (RR) | Chelates Fe2+ at the R2 subunit, quenching the essential tyrosyl radical. | Inhibition of DNA synthesis and repair. | nih.govcaymanchem.com |

| Triapine | Iron Metabolism | Inhibits iron uptake from transferrin. | Disrupts cellular iron homeostasis. | nih.gov |

Predicted Metabolic Pathways

The study of metabolic pathways is a cornerstone in the development of new therapeutic agents, as the biotransformation of a parent compound can significantly influence its efficacy, duration of action, and potential for toxicity. creative-biolabs.com For this compound derivatives, predicting these pathways relies heavily on computational (in silico) models and data from structurally analogous compounds. creative-biolabs.comnih.gov In silico tools such as BioTransformer and METEOR are frequently used to forecast the metabolic fate of xenobiotics by simulating enzymatic reactions. epa.govfrontiersin.orgmdpi.com These predictions are critical for guiding further in vitro and in vivo studies. mdpi.com

The metabolic landscape for this compound derivatives is predicted to involve a series of Phase I and Phase II reactions, primarily occurring in the liver and mediated by various enzyme systems, most notably the Cytochrome P450 (CYP) family. nih.govnih.gov

Predicted Phase I Metabolic Reactions

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, which generally increases the polarity of the compound, preparing it for Phase II conjugation or direct excretion. nih.gov For this compound derivatives, the primary predicted Phase I pathways include hydrolysis of the acetamido group and oxidation of the pyridine ring.

Hydrolysis: A principal predicted metabolic route is the hydrolysis of the amide bond in the 3-acetamido group. This reaction would be catalyzed by amidase enzymes, cleaving the molecule to yield acetic acid and the corresponding 3-aminopyridine derivative. This pathway is significant as the resulting primary amine may exhibit a different pharmacological or toxicological profile compared to the parent acetamido compound.

Oxidation (Hydroxylation and N-Oxidation): The pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes. researchgate.net

Ring Hydroxylation: Based on extensive studies of the related compound 4-aminopyridine (dalfampridine), hydroxylation of the pyridine ring is a major metabolic pathway. pensoft.nettandfonline.com For this compound, hydroxylation is predicted to occur at positions on the pyridine ring, creating hydroxylated metabolites. The specific position of hydroxylation can be influenced by the electronic properties of the substituents. For the closely related 3-aminopyridine, the METEOR prediction program suggests 3-hydroxylation of the pyridine ring as a plausible metabolic pathway. epa.gov The key enzyme responsible for the hydroxylation of 4-aminopyridine has been identified as CYP2E1, suggesting this isoform may also be involved in the metabolism of this compound derivatives. researchgate.netpensoft.netnih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide metabolite. This is a common metabolic pathway for nitrogen-containing heterocyclic compounds. Studies on fluorinated 4-aminopyridine derivatives have identified the N-oxide as a primary metabolite alongside hydroxylated products. nih.govbiorxiv.org

The table below summarizes the predicted Phase I metabolic reactions for a parent this compound structure.

| Reaction Type | Predicted Metabolite | Enzyme Class (Predicted) | Reference |

| Amide Hydrolysis | 3-Aminopyridine | Amidase | - |

| Ring Hydroxylation | Hydroxy-3-acetamidopyridine | Cytochrome P450 (e.g., CYP2E1) | epa.govpensoft.nettandfonline.com |

| N-Oxidation | This compound-N-oxide | Cytochrome P450 | nih.govbiorxiv.org |

Predicted Phase II Metabolic Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Sulfation and Glucuronidation: Following Phase I hydroxylation, the newly formed hydroxyl group serves as a site for conjugation reactions. Studies on 4-aminopyridine have shown that its hydroxylated metabolite, 3-hydroxy-4-aminopyridine, undergoes subsequent sulfation to form 3-hydroxy-4-aminopyridine sulfate (B86663). tandfonline.combiorxiv.org A similar pathway is predicted for hydroxylated metabolites of this compound, where they would be conjugated with either a sulfonate group (via sulfotransferases, SULTs) or a glucuronic acid moiety (via UDP-glucuronosyltransferases, UGTs). mdpi.com These conjugation reactions produce highly water-soluble metabolites that can be readily eliminated from the body.

The table below outlines the predicted Phase II metabolic reactions.

| Reaction Type | Substrate (from Phase I) | Predicted Metabolite | Enzyme Class (Predicted) | Reference |

| Sulfation | Hydroxy-3-acetamidopyridine | Hydroxy-3-acetamidopyridine sulfate | Sulfotransferase (SULT) | tandfonline.combiorxiv.org |

| Glucuronidation | Hydroxy-3-acetamidopyridine | Hydroxy-3-acetamidopyridine glucuronide | UDP-glucuronosyltransferase (UGT) | mdpi.com |

Understanding these predicted metabolic pathways is crucial for drug design. For instance, medicinal chemists can modify the structure of a lead compound to block or slow down metabolism at a specific site, thereby improving its pharmacokinetic profile, such as increasing its half-life and oral bioavailability. researchgate.net Computational prediction of a compound's metabolic fate allows for the early identification of potentially reactive or toxic metabolites, guiding the development of safer drug candidates. nih.gov

Applications in Organic Synthesis As Chemical Intermediates

Building Block for Complex Heterocyclic Systems

The structural framework of 3-acetamidopyridine is a key starting point for the elaboration of intricate heterocyclic compounds. The presence of the pyridine (B92270) nitrogen and the acetamido group allows for a range of chemical transformations, leading to the formation of fused ring systems and substituted saturated heterocycles.

Imidazopyridines are a class of bicyclic heteroaromatic compounds with significant interest in medicinal chemistry. While many syntheses of imidazo[1,2-a]pyridines start from 2-aminopyridine (B139424) derivatives, the strategic use of 3-substituted pyridines allows for the construction of different isomeric scaffolds. e3s-conferences.orgbio-conferences.orgorganic-chemistry.org Multicomponent reactions, often catalyzed by metals like copper or scandium triflate, provide efficient routes to substituted imidazopyridines. bio-conferences.org For instance, a three-component reaction involving an aminopyridine, an aldehyde, and an isonitrile can be used to construct the imidazopyridine core. acs.org

Fused azines, which include structures like pyridopyridazines, are another class of heterocycles accessible from pyridine-based precursors. mdpi.commdpi.com The synthesis of these systems often involves the cyclization of appropriately substituted pyridines. For example, the Borsche reaction of an acyl-substituted aminopyridine can lead to the formation of a pyridopyridazinone, a type of fused azine. mdpi.com The reactivity of the pyridine ring and its substituents in this compound can be harnessed to participate in cyclization reactions, leading to the formation of these complex fused systems. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Pyridine Precursors

| Heterocyclic System | General Synthetic Strategy | Starting Material Type |

| Imidazopyridines | Multicomponent reactions, Cyclocondensations | Aminopyridines, Aldehydes, Isonitriles |

| Fused Azines | Cyclization of substituted pyridines | Acyl-substituted aminopyridines |

Precursor for Piperidine (B6355638) and Azepane Derivatives

Piperidine and azepane rings are common structural motifs in many pharmaceuticals. wikipedia.org The reduction of the pyridine ring in this compound or its derivatives is a key strategy to access these saturated heterocycles. Hydrogenation of 3-aminopyridine (B143674), a close analog of this compound, is a known method for producing 3-aminopiperidine. rsc.orgresearchgate.net This transformation highlights the potential for converting the aromatic pyridine core into a saturated piperidine ring system.

Furthermore, enzymatic cascade reactions have been developed for the synthesis of chiral 3-aminopiperidine and 3-aminoazepane derivatives. rsc.orgresearchgate.net These biocatalytic methods often start from amino acid precursors but demonstrate the feasibility of creating these valuable chiral building blocks, which are crucial for the synthesis of specific, biologically active molecules. rsc.org While direct enzymatic conversion of this compound might require specific enzyme engineering, the established routes from related pyridine compounds underscore its potential as a precursor. rsc.orgresearchgate.net

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound and its parent compound, 3-aminopyridine, are valuable intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). aurorium.comsdfine.com The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs. rsc.org For example, 3-aminopyridine is a building block in the synthesis of Linagliptin, a medication used for treating diabetes. aurorium.com The structural features of this compound make it a suitable starting material for constructing molecules with desired biological activities. Its derivatives are investigated for a range of therapeutic applications, including those targeting neurological conditions. smolecule.comnordmann.global The ability to modify both the pyridine ring and the acetamido group allows for the creation of a diverse library of compounds for drug discovery programs.

Utility in Agrochemical and Dye Synthesis

The applications of pyridine derivatives extend beyond pharmaceuticals into the agrochemical and dye industries. 3-Aminopyridine, and by extension its acetylated form, is used in the synthesis of agrochemicals, such as pesticides and herbicides, due to the biological activity of pyridine-containing compounds. smolecule.comontosight.ainih.govarchivemarketresearch.comchemicalbook.com

In dye synthesis, the amino group on the pyridine ring is a key functional handle. Diazotization of 3-aminopyridine followed by coupling with various aromatic compounds leads to the formation of azo dyes. ajol.infochemrevlett.comsemanticscholar.org These dyes can exhibit interesting colorimetric properties and have potential applications as pH sensors or in staining tissues for biological research. chemrevlett.comsemanticscholar.org The synthesis of a methacrylate-based azo dye monomer has been demonstrated starting from the diazotization of 3-aminopyridine. nih.gov This highlights the role of this compound's parent amine in creating functional materials.

Table 2: Industrial Applications of 3-Aminopyridine Derivatives

| Industry | Application | Example of Use |

| Agrochemical | Synthesis of pesticides and herbicides | Utilized as a building block for biologically active compounds. smolecule.comarchivemarketresearch.com |

| Dye | Production of azo dyes | Diazotization and coupling reactions to form colored compounds. ajol.infochemrevlett.com |

Future Directions and Emerging Research Areas for 3 Acetamidopyridine

Development of Novel Synthetic Strategies

While traditional methods for synthesizing 3-Acetamidopyridine, such as the acetylation of 3-aminopyridine (B143674) with acetic anhydride, are well-established, current research is focused on developing more efficient, selective, and sustainable strategies. smolecule.com A significant emerging trend is the use of biocatalysis and enzymatic cascades, which offer high stereoselectivity and operate under mild, environmentally benign conditions.

Recent breakthroughs have demonstrated the power of combining enzymes in one-pot cascades to produce complex chiral molecules from simple, often bio-renewable, starting materials. rsc.org For instance, a novel one-pot enzymatic cascade using galactose oxidase (GOase) and imine reductase (IRED) has been designed to synthesize enantiopure protected amino-piperidines and amino-azepanes. rsc.org This strategy, which can utilize precursors derived from the hydrogenation of 3-aminopyridine, exemplifies a green approach by using enzymes and renewable feedstocks under ambient conditions, avoiding the harsh reagents and poor chiral control associated with some traditional chemical routes. rsc.org

Another area of innovation involves the development of novel cascade reactions and coupling approaches. Researchers are exploring new multicomponent reactions that can rapidly build molecular complexity from simple precursors. nih.gov For example, a new synthetic pathway for 2-aminopyridine (B139424) derivatives involves a two-component cascade reaction that is rapid, efficient, and scalable, with a simple workup procedure. nih.gov While targeting a different isomer, this type of strategy highlights the potential for developing similar innovative cascades for 3-substituted pyridines. Furthermore, the synthesis of novel pyridine (B92270) derivatives through N-alkylation and C-N coupling reactions represents another avenue for creating libraries of new compounds based on the aminopyridine scaffold for biological screening. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The pyridine ring is a privileged scaffold in medicinal chemistry, and researchers are continuously exploring new applications for its derivatives. rsc.org While the parent compound 3-aminopyridine has been investigated for neurological conditions, emerging research on its acetylated form and other derivatives points toward a broader range of therapeutic possibilities, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ainbinno.com

Antimicrobial and Antioxidant Potential Recent studies have highlighted the antimicrobial and antioxidative properties of pyridine derivatives. A study on 1-adamantylthio derivatives of 3-substituted pyridines, including a compound with a diacetamide (B36884) group at the 3-position, revealed significant antimicrobial activity against a panel of 27 microbial strains. excli.de The findings suggest that these sulfur-containing pyridine compounds represent a new class of antimicrobial agents worthy of further development. excli.de Additionally, research into the antituberculous activity of methyl sulfide (B99878) and sulfoxide (B87167) derivatives of acetamidopyridines further underscores the potential of this scaffold in fighting infectious diseases. excli.de

Anticancer and Enzyme Inhibition Derivatives of aminopyridine are being actively investigated for their anticancer properties. rsc.org The mechanism often involves the inhibition of critical enzymes necessary for cancer cell proliferation, such as ribonucleotide reductase. nbinno.com Metal complexes of 3-aminopyridine have demonstrated enhanced cytotoxicity against cancer cells, a property that could be explored with this compound derivatives. nbinno.com

A promising new direction is the development of inhibitors for enzymes implicated in neurodegenerative disorders like Alzheimer's disease. For example, newly synthesized 2-aminopyridine derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests a potential avenue for designing this compound-based compounds for the same targets. Furthermore, aminopyridine scaffolds are being computationally designed and evaluated as inhibitors for Janus kinase 2 (JAK2), a target relevant to myeloproliferative neoplasms and inflammatory diseases. rsc.org

The diverse biological activities reported for the broader aminopyridine class—including antiviral, antidiabetic, and antihistaminic properties—provide a rich field for future investigation into derivatives of this compound. rsc.org

Advanced Computational Modeling and Drug Design

The integration of computational chemistry into the drug discovery process has become indispensable for designing and optimizing new therapeutic agents. rjpbr.com Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) modeling are being applied to the aminopyridine scaffold to accelerate the development of new drug candidates. rsc.orgrjpbr.comscirp.org

Predicting and Understanding Biological Activity Molecular modeling is a powerful tool for understanding the structural and electronic properties that govern a molecule's biological activity. scirp.org DFT calculations, for instance, have been used to determine the quantum chemical parameters of 3-aminopyridine and its transition metal complexes, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. scirp.orgscirp.org These parameters help to rationalize the observed antimicrobial and cytotoxic activities of the complexes and guide the design of new compounds with enhanced efficacy. scirp.org Computational studies comparing different aminopyridine isomers have also been performed to accurately predict their charge densities and vibrational frequencies, providing fundamental data for further modeling. researchgate.net